The Molecular Architecture and Synthetic Workflows of (6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: A Technical Whitepaper
The Molecular Architecture and Synthetic Workflows of (6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: A Technical Whitepaper
Executive Summary
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine (CAS: 879063-08-8) is a conformationally restricted bicyclic primary amine that serves as a highly valuable building block in medicinal chemistry[1]. By embedding a methoxy group and an aminomethyl moiety onto a rigid indane core, the molecule acts as a structurally locked bioisostere of methoxybenzylamines. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its pharmacological potential.
Molecular Architecture and Physicochemical Profiling
The structural uniqueness of (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine lies in its 2,3-dihydro-1H-indene (indane) core[2]. The five-membered aliphatic ring restricts the rotational degrees of freedom of the fused benzene ring compared to an open-chain alkylbenzene. This rigidification locks the spatial orientation of the methoxy (position 6) and aminomethyl (position 5) substituents. In drug design, this constrained geometry is critical for achieving stereospecific interactions within the binding pockets of monoaminergic targets, thereby enhancing receptor subtype selectivity and improving metabolic stability against rapid oxidative deamination.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | Defines the exact regiochemistry on the indane core[1]. |
| CAS Number | 879063-08-8 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C11H15NO | Dictates the exact atomic composition[1]. |
| Molecular Weight | 177.24 g/mol | Low MW (<500 Da) aligns perfectly with Lipinski's Rule of 5, optimizing the potential for oral bioavailability[1]. |
| Boiling Point | 299.2 °C (at 760 mmHg) | Elevated BP is driven by strong intermolecular hydrogen bonding from the primary amine and dipole interactions from the ether[3]. |
| Flash Point | 139.4 °C | Indicates moderate thermal stability; requires standard combustible liquid handling protocols[3]. |
| SMILES | COC1=C(C=C2CCCC2=C1)CN | Enables in silico structural modeling and cheminformatics queries[1]. |
Synthetic Methodology and Experimental Workflows
Causality in Reaction Design
The synthesis of 5,6-disubstituted indanes requires rigorous control of regioselectivity. Starting from 5-methoxyindane, electrophilic aromatic substitution is directed by the strongly activating methoxy group. A Vilsmeier-Haack formylation is specifically chosen over Friedel-Crafts alkylation. The Vilsmeier-Haack reaction directly and cleanly installs a one-carbon aldehyde precursor at the 6-position (para to the indane alkyl chain and ortho to the methoxy group), avoiding the polyalkylation issues typical of Friedel-Crafts conditions and eliminating the need for harsh downstream oxidation steps.
Furthermore, Lithium Aluminum Hydride (LiAlH₄) is selected for the final oxime reduction rather than catalytic hydrogenation (e.g., Pd/C, H₂). Catalytic hydrogenation of oximes frequently yields secondary amine dimers as byproducts due to the condensation of the intermediate imine with the newly formed primary amine. LiAlH₄ bypasses this side reaction, ensuring high purity of the primary amine.
Synthetic workflow for (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine.
Step-by-Step Experimental Protocol
Step 1: Regioselective Formylation
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Charge a dry flask with anhydrous DMF (3.0 equiv) and cool to 0 °C under an inert N₂ atmosphere.
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Dropwise add POCl₃ (1.5 equiv) to form the Vilsmeier reagent, maintaining the temperature below 5 °C.
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Introduce 5-methoxyindane (1.0 equiv) slowly. Heat the reaction mixture to 80 °C for 4 hours.
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Quench over crushed ice and neutralize with saturated aqueous sodium acetate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde.
Step 2: Oximation
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Dissolve the crude aldehyde in absolute ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).
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Reflux the mixture for 2 hours.
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Self-Validation Checkpoint: Prior to proceeding, analyze an aliquot via ¹H-NMR. The complete disappearance of the characteristic aldehyde proton at ~10.4 ppm and the emergence of the oxime CH=N proton at ~8.1 ppm confirms reaction completion. Proceeding without this validation risks reducing unreacted aldehyde into an alcohol, severely complicating downstream purification.
Step 3: Reductive Amination
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Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C.
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Slowly add the oxime intermediate (dissolved in THF) dropwise to control the exothermic evolution of hydrogen gas. Reflux for 6 hours.
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Self-Validation Checkpoint (Fieser Workup): Cool to 0 °C and strictly follow the Fieser method: add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O (where n = grams of LiAlH₄ used). The resulting granular aluminum salts must be completely white and free-flowing. A gray or clumped precipitate indicates incomplete quenching, which poses a severe thermal hazard during solvent evaporation and traps the product amine, drastically reducing yield.
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Filter the white salts, concentrate the filtrate, and purify via acid-base extraction to afford the pure (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine[1].
Pharmacological Potential and Receptor Dynamics
Because of its structural homology to monoamine neurotransmitters (e.g., dopamine, norepinephrine) and synthetic neuroactive agents, this compound is primed for monoaminergic G-Protein Coupled Receptor (GPCR) interactions.
The primary amine acts as the primary pharmacophore, forming a critical electrostatic salt bridge with the highly conserved Asp3.32 residue located in the transmembrane domain 3 (TM3) of aminergic GPCRs. Simultaneously, the methoxy group can engage in hydrogen bonding with serine or threonine residues in the orthosteric binding pocket, while the rigid indane core optimizes hydrophobic contacts, potentially agonizing targets such as the Trace Amine-Associated Receptor 1 (TAAR1) or Dopamine D2 receptors.
Hypothesized GPCR signaling cascade modulated by the aminomethyl indane scaffold.
References
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Title: AKOS BC-2640 CAS#879063-08-8 | Regulatory Information Source: ChemRadar URL: [Link]
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Title: PubChem Compound Summary for CID 7445286, (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
